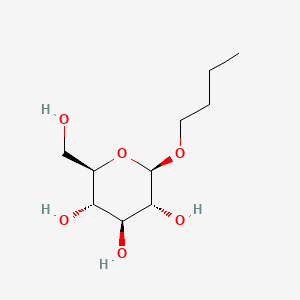![molecular formula C28H23NO3 B1266780 Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)- CAS No. 26628-47-7](/img/structure/B1266780.png)
Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-
Descripción general
Descripción
The interest in spiro compounds, specifically those related to the xanthene and isobenzofuran families, stems from their diverse applications, including their role as fluorescent materials, in medicinal chemistry, and as intermediates in organic synthesis. The compound is a complex spiro derivative that combines structural elements of xanthene and isobenzofuran, suggesting it may exhibit unique chemical and physical properties useful in various applications, excluding drug usage and dosage considerations.
Synthesis Analysis
Spiro compounds are typically synthesized through condensation reactions involving specific precursors that allow for the formation of the spiro linkage, a carbon atom shared between two rings. For compounds similar to "Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-," a common approach involves the reaction of fluorescein derivatives with suitable reagents under controlled conditions to form the desired spiro linkage (Arrousse et al., 2020).
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by their unique 3D configuration, which significantly influences their chemical reactivity and physical properties. X-ray crystallography is a common method used to determine the precise molecular structure, revealing the spatial arrangement of atoms and the geometry of the spiro linkage. For instance, the structural analysis of a related spiro compound showed distinct dihedral angles between the planes of the benzene rings and the xanthene system, indicating a complex molecular geometry (Su et al., 2008).
Chemical Reactions and Properties
Spiro compounds exhibit a variety of chemical reactions, largely due to the reactivity of the spiro carbon and adjacent functional groups. They can undergo nucleophilic attacks, electrophilic additions, and various rearrangement reactions. The chemical properties of these compounds are influenced by the specific substituents and the spiro linkage itself, which can impart stability or reactivity depending on the chemical context.
Physical Properties Analysis
The physical properties of spiro compounds, such as solubility, melting point, and optical activity, are crucial for their practical applications. These properties are determined by the compound's molecular structure, with factors like symmetry, polarizability, and intermolecular forces playing significant roles. For example, the synthesis and characterization of related compounds have shown that modifications to the spiro core and substituents can significantly alter these physical properties, making them suitable for specific applications (Arrousse et al., 2020; Kefayati et al., 2016).
Chemical Properties Analysis
The chemical properties of spiro compounds are characterized by their reactivity towards various chemical reagents and conditions. These properties are influenced by the electronic environment created by the spiro linkage and the functional groups present. Studies on related compounds have explored their reactivity in synthesis reactions, highlighting the influence of the spiro structure on reaction outcomes (Hart et al., 1992).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been synthesized and structurally analyzed, revealing specific molecular angles and arrangements, contributing to the understanding of its chemical properties (Su et al., 2008).
Application in Corrosion Inhibition
- This compound and its derivatives show significant potential as corrosion inhibitors, especially in acidic environments. Studies have demonstrated their effectiveness in preventing mild steel corrosion, with inhibition efficiencies reaching up to 93% (Arrousse et al., 2020).
Use in Organic Dye Synthesis
- Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one derivatives have been used in the synthesis of organic dyes. These dyes exhibit desirable optical properties, making them suitable for various applications, including pigments (Arrousse et al., 2020).
Catalytic Applications
- Derivatives of this compound have been utilized as catalysts in the synthesis of other complex organic structures, highlighting their versatility in chemical synthesis processes (Kefayati et al., 2016).
Early Corrosion Detection
- This compound has been incorporated into smart coatings for early corrosion detection of metals like steel. Its ability to fluoresce in the presence of ferric ions makes it a valuable tool in preventing significant metal damage (Augustyniak et al., 2009).
Analytical Chemistry
- Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one derivatives have been developed as probes in analytical chemistry, particularly for detecting certain ions like mercury with high sensitivity and specificity (Liu et al., 2013).
Safety And Hazards
The compound is intended for research use only and is not for human or veterinary use1. Specific safety and hazard information is not available in the search results. Proper safety precautions should be taken when handling and using this compound in a research setting.
Direcciones Futuras
As a research compound, Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)- has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis4. The future directions of research involving this compound would depend on the results of ongoing studies and emerging scientific interests.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original research articles and safety data sheets for comprehensive and precise information. If you’re planning to work with this compound, please follow all necessary safety protocols and guidelines.
Propiedades
IUPAC Name |
9'-(diethylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO3/c1-3-29(4-2)19-14-15-23-25(17-19)31-24-16-13-18-9-5-6-10-20(18)26(24)28(23)22-12-8-7-11-21(22)27(30)32-28/h5-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNGPLGXLQFPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885365 | |
| Record name | Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)- | |
CAS RN |
26628-47-7 | |
| Record name | 9-(Diethylamino)spiro[12H-benzo[a]xanthene-12,1′(3′H)-isobenzofuran]-3′-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26628-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Diethylamino-1,2-benzofluoran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(diethylamino)spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-DIETHYLAMINO-1,2-BENZOFLUORAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LNR505Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)



